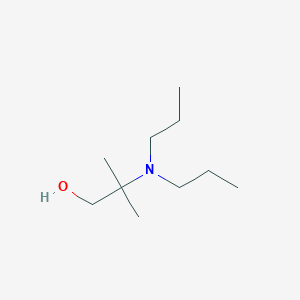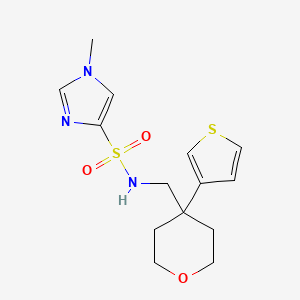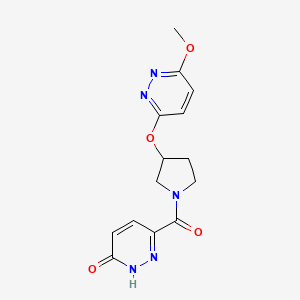
6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a pyridazinone derivative that exhibits promising properties for drug development.
作用機序
The mechanism of action of 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is not yet fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It also modulates various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. It also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one in lab experiments is its high potency and selectivity against cancer cells. It also exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility in water and its instability under certain conditions.
将来の方向性
The potential future directions for the research on 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one are vast. Some of the possible future directions include the development of novel drug delivery systems to enhance its solubility and stability, the investigation of its potential applications in combination therapy with other anticancer agents, and the exploration of its mechanism of action in more detail. Further studies are also needed to assess its safety and efficacy in preclinical and clinical trials.
In conclusion, this compound is a promising compound that exhibits significant potential for drug development. Its anticancer, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug development.
合成法
The synthesis of 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one involves the reaction of 6-methoxypyridazin-3-amine with 3-(pyridin-2-yloxy)propanoic acid followed by the addition of pyrrolidine-1-carbonyl chloride. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is then purified by column chromatography to obtain the desired compound.
科学的研究の応用
The potential applications of 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one in scientific research are vast. This compound has shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
特性
IUPAC Name |
3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-22-12-4-5-13(18-17-12)23-9-6-7-19(8-9)14(21)10-2-3-11(20)16-15-10/h2-5,9H,6-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQGRUWJPREVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
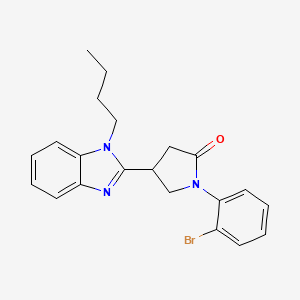
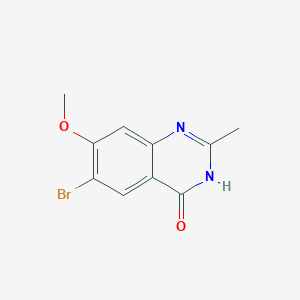
![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile](/img/structure/B2947536.png)

![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2947539.png)
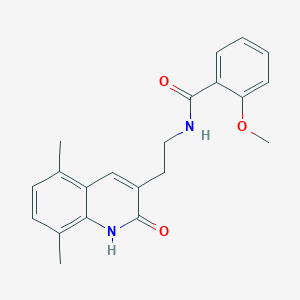
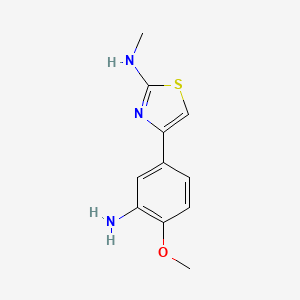
![4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2947544.png)
![3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2947546.png)
![N-(3-chloro-2-methylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2947550.png)
![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2947553.png)
